molecular formula C16H22N6O2 B2523714 3-(dimethylamino)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide CAS No. 2034540-53-7

3-(dimethylamino)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide

Cat. No.: B2523714
CAS No.: 2034540-53-7
M. Wt: 330.392
InChI Key: KRYCSQRGJXWEAM-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a methoxy-substituted 1,3,5-triazine ring via a methylene bridge. This structure, which includes multiple dimethylamino substituents, is characteristic of molecules investigated for their potential biological activity and utility in medicinal chemistry. Compounds containing the 1,3,5-triazine scaffold are known to interact with various biological targets and are frequently explored in pharmaceutical and agrochemical research . The specific mechanism of action for this compound is not currently detailed in the literature, but analogs with similar triazine structures have been identified as potent antagonists for certain receptors, suggesting potential for targeted biological applications . This product is intended for non-human research applications only and is not suitable for diagnostic, therapeutic, or veterinary use. Researchers are responsible for verifying the suitability of this compound for their intended applications.

Properties

IUPAC Name

3-(dimethylamino)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-21(2)12-8-6-7-11(9-12)14(23)17-10-13-18-15(22(3)4)20-16(19-13)24-5/h6-9H,10H2,1-5H3,(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYCSQRGJXWEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NCC2=NC(=NC(=N2)OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(dimethylamino)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide is a complex organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5O3C_{17}H_{21}N_{5}O_{3} with a molecular weight of approximately 341.38 g/mol. The structure consists of a triazine ring substituted with dimethylamino and methoxy groups, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antiviral Activity : Preliminary studies suggest that similar benzamide derivatives exhibit antiviral properties by enhancing intracellular levels of APOBEC3G (A3G), a host restriction factor that inhibits viral replication. This mechanism has been documented in compounds targeting Hepatitis B virus (HBV) and other viral pathogens .
  • Kinase Inhibition : The compound may also act as a kinase inhibitor, a common mechanism among benzamide derivatives. For instance, certain derivatives have shown significant inhibition of RET kinase activity, which is crucial in cancer therapy .
  • Cell Proliferation Inhibition : Compounds with similar structural motifs have been reported to inhibit cell proliferation in various cancer cell lines by disrupting essential cellular pathways .

Biological Activity Data

Activity TypeObserved EffectReference
AntiviralInhibition of HBV replication via A3G elevation
Kinase InhibitionModerate to high potency against RET kinase
Cell ProliferationInhibition in cancer cell lines

Case Studies

  • Antiviral Potential : A study conducted on N-phenylbenzamide derivatives demonstrated their efficacy against HBV by increasing A3G levels in HepG2 cells. The compound exhibited significant antiviral activity both in vitro and in vivo using animal models .
  • Cancer Research : A series of benzamide derivatives were synthesized and evaluated for their ability to inhibit RET kinase. One specific derivative showed promising results in reducing cell proliferation driven by RET mutations, indicating potential for further development as an anticancer agent .
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest favorable absorption and distribution characteristics, which are crucial for therapeutic applications. These studies typically involve animal models to assess bioavailability and metabolic stability .

Scientific Research Applications

Enzyme Inhibition

Research indicates that compounds similar to 3-(dimethylamino)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide exhibit enzyme inhibitory properties. For instance, studies on sulfonamide derivatives have demonstrated their potential as inhibitors of α-glucosidase and acetylcholinesterase, which are critical in managing diabetes and Alzheimer's disease respectively. The synthesis of these compounds involved the reaction of various amines and sulfonyl chlorides, leading to derivatives that were screened for their inhibitory effects on these enzymes .

Anticancer Activity

The compound's structure suggests potential anticancer properties. Research involving similar triazine derivatives has shown promising results against various cancer cell lines. For example, studies conducted on related compounds demonstrated significant cytotoxic activity against MDA-MB-231 (breast cancer) and LNCaP (prostate carcinoma) cell lines . The mechanism of action often involves interaction with DNA and proteins such as bovine serum albumin, which can lead to apoptosis in cancer cells.

Case Study 1: Enzyme Inhibition

A study synthesized several sulfonamide derivatives and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that specific structural modifications led to enhanced inhibitory activity. The most potent inhibitors showed IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for Type 2 diabetes and Alzheimer's disease .

Case Study 2: Anticancer Research

In another investigation, a series of triazine-based compounds were tested for their anticancer properties. The study revealed that modifications in the side chains significantly affected the cytotoxicity against various cancer cell lines. The most effective compounds induced apoptosis through mitochondrial pathways, highlighting the importance of structural diversity in enhancing biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues: Key Features

The following table summarizes critical structural and molecular differences between the target compound and related triazine derivatives:

Compound Name (Reference) Triazine Substituents Amide/Linker Group Molecular Weight Key Features
Target Compound 4-(dimethylamino), 6-methoxy 3-(dimethylamino)benzamide ~341.37* Dual dimethylamino groups enhance solubility and electronic effects .
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide 4-(dimethylamino), 6-methoxy Benzamide Not reported Simpler structure lacking the 3-dimethylamino group; potential baseline for SAR studies.
N-[4-(4-methoxyanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide 4-(4-methoxyanilino), 6-phenyl Benzamide Not reported Aromatic substituents (phenyl, anilino) may enhance π-π interactions .
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide 4-(dimethylamino), 6-methoxy Imidazopyridine carboxamide 341.37 Heterocyclic amide improves rigidity and target interaction potential .
N-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl}-2-phenylbutanamide 4-(dimethylamino), 6-methoxy 2-Phenylbutanamide 329.4 Aliphatic chain increases lipophilicity, potentially altering bioavailability .

*Molecular weight estimated based on structural similarity to .

Functional and Application Insights

  • Electronic Effects: The dimethylamino groups in the target compound likely act as electron-donating substituents, modulating the triazine ring’s electronic profile. This contrasts with ’s 4-methoxyanilino group, which combines electron-donating (methoxy) and resonance effects (anilino) .
  • Biological Relevance : ’s imidazopyridine-carboxamide derivative demonstrates the impact of heterocyclic moieties on bioactivity, a feature absent in the simpler benzamide-based target compound .

Q & A

Q. What are the standard synthetic routes for 3-(dimethylamino)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step nucleophilic substitutions and condensation reactions. For example, triazine derivatives are synthesized by reacting substituted amines with chlorotriazines under reflux in polar aprotic solvents (e.g., ethanol or DMF). Key steps include:

  • Stepwise functionalization : Introducing dimethylamino and methoxy groups sequentially to avoid side reactions.
  • Reflux conditions : Reactions are often conducted at 45–80°C for 1–4 hours to ensure completion .
  • Purification : Crude products are purified via column chromatography or recrystallization, with yields optimized by controlling pH and solvent polarity .

Q. Which analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Essential techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., δ 3.86 ppm for methoxy groups, δ 2.2–3.1 ppm for dimethylamino protons) .
  • HPLC : Purity (>95%) is validated using reverse-phase C18 columns with UV detection at 254 nm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺) and fragments, confirming the molecular formula .

Q. What are the key functional groups influencing the compound’s reactivity and stability?

The compound’s reactivity is governed by:

  • Triazine core : Susceptible to nucleophilic substitution at the 2- and 4-positions, enabling further derivatization .
  • Dimethylamino groups : Electron-donating effects enhance solubility in polar solvents but may reduce stability under acidic conditions .
  • Methoxy group : Stabilizes the triazine ring against hydrolysis .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when synthesizing derivatives of this compound?

Discrepancies in NMR peaks (e.g., unexpected splitting or shifts) often arise from:

  • Rotamers : Restricted rotation around the benzamide bond can split signals; variable-temperature NMR (VT-NMR) confirms this .
  • Impurities : Trace solvents or unreacted intermediates may overlap with target signals. Use deuterated solvents and 2D NMR (e.g., COSY, HSQC) to resolve overlaps .
  • Tautomerism : Triazine derivatives may exhibit keto-enol tautomerism, altering chemical shifts. pH-controlled experiments clarify contributions .

Q. What methodologies are used to evaluate the compound’s environmental fate and degradation pathways?

Advanced studies employ:

  • Hydrolysis assays : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C, analyzing products via LC-MS .
  • Photolysis experiments : Expose the compound to UV light (254–365 nm) to simulate sunlight-driven breakdown, identifying radicals or intermediates via ESR or GC-MS .
  • Biotic degradation : Incubate with soil or microbial consortia, tracking metabolite formation using ¹⁴C-labeled analogs .

Q. How do reaction solvent and temperature impact the yield of triazine-functionalized intermediates?

Systematic optimization involves:

  • Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity, while ethanol minimizes side reactions .
  • Temperature gradients : Lower temperatures (-35°C) improve selectivity for mono-substitution, while higher temperatures (80°C) drive di-substitution .
  • Catalysts : Bases like DIPEA (N,N-diisopropylethylamine) accelerate substitutions by deprotonating amines .

Q. What strategies are effective in resolving low biological activity in structurally similar analogs?

To enhance bioactivity:

  • Structure-activity relationship (SAR) : Modify the benzamide moiety (e.g., introduce electron-withdrawing groups) to improve target binding .
  • Prodrug design : Mask polar groups (e.g., dimethylamino) with acetyl or PEGylated units to enhance cell permeability .
  • Co-crystallization studies : Resolve X-ray structures of the compound bound to biological targets (e.g., enzymes) to guide rational design .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental solubility data?

  • Re-evaluate force fields : Use advanced solvation models (e.g., COSMO-RS) instead of generic QSPR models .
  • Experimental validation : Measure solubility in multiple solvents (e.g., water, DMSO) via gravimetric or UV/Vis methods .
  • Crystallography : Analyze crystal packing (e.g., CCDC 2032776) to identify intermolecular interactions (H-bonds, π-stacking) affecting solubility .

Experimental Design

Q. What controls and replicates are essential in biological assays evaluating this compound’s efficacy?

  • Positive/negative controls : Use known inhibitors (e.g., staurosporine for kinase assays) and vehicle-only samples .
  • Dose-response curves : Test 5–7 concentrations in triplicate to calculate IC₅₀ values .
  • Blinded analysis : Assign compound codes to avoid bias in data interpretation .

Q. How can researchers minimize batch-to-batch variability during large-scale synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .
  • Strict QC protocols : Enforce HPLC purity thresholds (>98%) and NMR consistency checks for each batch .

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